2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid

Description

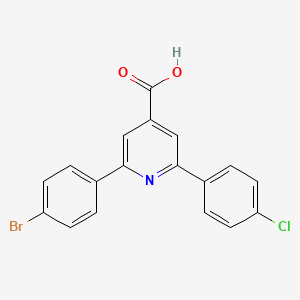

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid (BPCPPCA) is a halogen-substituted pyridine derivative featuring a carboxylic acid moiety at the 4-position of the pyridine core, with bromophenyl and chlorophenyl groups at the 2- and 6-positions, respectively (Figure 1a). This compound is specifically designed for sequential on-surface synthesis on bulk insulator substrates like calcite (CaCO₃(10.4)) under ultra-high vacuum (UHV) conditions .

The carboxylic acid group enables strong anchoring to the calcite surface via deprotonation, forming a carboxylate-calcite interaction that stabilizes the molecule during thermal activation . The bromophenyl (C–Br) and chlorophenyl (C–Cl) groups exhibit distinct dissociation energies (336 kJ/mol for C–Br and 399 kJ/mol for C–Cl), allowing sequential homolytic cleavage at controlled temperatures (570 K for Br and 610 K for Cl) . This property facilitates a two-step covalent linking process, enabling precise structural control in on-surface polymerization .

Properties

IUPAC Name |

2-(4-bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClNO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLDOGUHCNVFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391968 | |

| Record name | 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38935-52-3 | |

| Record name | 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid typically follows a multi-step approach involving:

- Formation of the pyridine ring core.

- Selective substitution on the phenyl rings with bromine and chlorine.

- Introduction of the carboxylic acid functional group at the 4-position of the pyridine ring.

The presence of bromine and chlorine substituents enhances the molecule’s reactivity and selectivity, which is critical for its further functionalization and applications.

Key Synthetic Route

The most commonly reported method for preparing halogenated pyridine carboxylic acids, including this compound, involves the following steps:

Construction of the Pyridine Core via Cyclocondensation

- Starting Materials: Typically, substituted acetophenones (4-bromoacetophenone and 4-chloroacetophenone) and appropriate nitrogen-containing precursors such as isatins or β-ketoesters.

- Reaction Conditions: Refluxing in ethanol or another suitable solvent under basic or acidic catalysis.

- Mechanism: The Pfitzinger reaction or related cyclocondensation protocols are employed to form the pyridine ring by condensation of isatin derivatives with substituted acetophenones.

Introduction of the Carboxylic Acid Group

- The carboxylic acid group at the 4-position of the pyridine ring is introduced either directly during the cyclization step or by subsequent oxidation/hydrolysis of ester intermediates.

- Ester derivatives are often formed first by heating the acid intermediate in ethanol with catalytic sulfuric acid, followed by hydrolysis to yield the free acid.

Halogen Substitution Specificity

- The bromine and chlorine substituents are introduced via the use of pre-halogenated acetophenone precursors (4-bromoacetophenone and 4-chloroacetophenone).

- This ensures regioselective placement of halogens on the phenyl rings attached to the pyridine core.

- Further modifications can be achieved through halogen exchange or palladium-catalyzed coupling reactions if required for specific derivatives.

Detailed Reaction Example

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Isatin + 4-bromoacetophenone in ethanol, reflux, basic conditions (Pfitzinger reaction) | Formation of 2-(4-bromophenyl)quinoline-4-carboxylic acid intermediate | Pyridine ring with bromophenyl substitution |

| 2 | Heating intermediate in absolute ethanol with catalytic sulfuric acid | Esterification of carboxylic acid group | Formation of ethyl ester derivative |

| 3 | Treatment with hydrazine hydrate in boiling ethanol | Conversion to acid hydrazide intermediate | Key intermediate for further cyclization |

| 4 | Reaction with 4-chloroacetophenone or appropriate β-dicarbonyl compound in DMF with pyridine | Cyclocondensation to form final pyridine ring with chlorophenyl substitution | Formation of this compound |

This synthetic sequence is adapted from analogous pyridine and quinoline carboxylic acid preparations reported in the literature, with spectral data (IR, 1H NMR, 13C NMR, MS) confirming the structure of the final compound.

Reaction Conditions and Optimization

- Solvent: Ethanol is commonly used for reflux and esterification steps; DMF and pyridine are used for cyclocondensation reactions.

- Catalysts: Basic conditions (e.g., sodium hydroxide) or acidic catalysts (e.g., sulfuric acid) are employed depending on the step.

- Temperature: Reflux temperatures (approx. 78°C for ethanol) are standard; some steps may require higher temperatures or prolonged reaction times for complete conversion.

- Purification: Crystallization and chromatographic techniques are used to isolate and purify the product.

Analytical Confirmation

- The synthesized compound is characterized by:

- Elemental analysis confirming composition.

- Infrared spectroscopy (IR) showing characteristic carboxylic acid and aromatic ring vibrations.

- Nuclear Magnetic Resonance (1H NMR and 13C NMR) confirming the chemical environment of protons and carbons in the molecule.

- Mass Spectrometry (MS) verifying molecular weight and fragmentation patterns.

Summary Table of Preparation Data

| Aspect | Details |

|---|---|

| Molecular Formula | C18H11BrClNO2 |

| Molecular Weight | 388.6 g/mol |

| Key Starting Materials | 4-Bromoacetophenone, 4-Chloroacetophenone, Isatin or β-ketoesters |

| Main Reaction Type | Pfitzinger reaction (cyclocondensation) |

| Solvents | Ethanol, DMF, Pyridine |

| Catalysts | Basic (NaOH), Acidic (H2SO4) |

| Temperature | Reflux conditions (~78°C ethanol) |

| Characterization | IR, 1H NMR, 13C NMR, MS, Elemental analysis |

| Yield | Variable, optimized by reaction time and catalyst concentration |

Research Findings and Notes

- The presence of bromine and chlorine substituents enhances the compound’s reactivity, enabling further chemical modifications for pharmaceutical and agrochemical applications.

- Precise control of reaction conditions is critical to avoid side reactions such as dehalogenation or over-oxidation.

- The synthetic route is adaptable for structural analogs by substituting different halogenated acetophenones or modifying reaction parameters.

- Safety precautions are necessary due to the compound’s potential irritant properties; handling requires gloves and eye protection.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents. Its structural features allow for modifications that can enhance biological activity. For example, studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, making it a focal point in drug discovery efforts aimed at developing new cancer therapies .

Agricultural Chemicals

Formulation of Herbicides and Pesticides

In agricultural chemistry, this compound is utilized in the formulation of herbicides and pesticides. Its ability to selectively target specific plant species while minimizing environmental impact makes it valuable in sustainable agriculture practices. Research has shown that formulations containing this compound can effectively control weed populations without adversely affecting non-target crops .

Material Science

Development of Advanced Materials

The compound is also explored in material science for its potential to create advanced materials such as polymers and coatings. Its properties contribute to the thermal stability and chemical resistance of these materials, making them suitable for various industrial applications. For instance, studies have demonstrated that incorporating this compound into polymer matrices enhances their mechanical strength and durability .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor binding. This research aids in understanding biochemical pathways and identifying potential therapeutic targets. Notably, its interaction with specific enzymes has been documented, providing insights into its mechanism of action and potential applications in drug development .

Analytical Chemistry

Standard in Quantitative Analysis

The compound serves as a standard in analytical chemistry methods. It is used to calibrate instruments and validate results in the quantitative analysis of complex mixtures. Its consistent properties make it an ideal reference material for ensuring accuracy in laboratory measurements .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for anti-cancer drug synthesis; enhances biological activity through modifications. |

| Agricultural Chemicals | Used in formulations for herbicides and pesticides; targets specific plant species sustainably. |

| Material Science | Contributes to advanced materials; improves thermal stability and chemical resistance. |

| Biochemical Research | Utilized in enzyme inhibition studies; aids understanding of biochemical pathways. |

| Analytical Chemistry | Acts as a standard for calibrating instruments; validates results in quantitative analysis. |

Case Studies

- Anti-Cancer Activity : A study published in ACS Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited potent cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for new therapeutic agents .

- Herbicide Formulation : Research conducted by agricultural scientists indicated that formulations containing this compound significantly reduced weed growth while preserving crop yield, showcasing its effectiveness as an environmentally friendly herbicide .

- Material Durability : A study reported in Journal of Polymer Science revealed that polymers infused with this compound showed improved mechanical properties compared to standard formulations, suggesting its utility in creating more durable materials for industrial applications .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and selectivity. The carboxylic acid group may also play a role in its activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Key Compounds:

BPCPPCA [C₁₈H₁₁BrClNO₂; MW 388.65 g/mol]: Substituents: 4-Bromophenyl (C–Br), 4-Chlorophenyl (C–Cl), carboxylic acid. Sequential cleavage: Br (570 K) → Cl (610 K) . Application: Tailored for stepwise C–C coupling on calcite .

Di-BrPh-PY [2-(4-Bromophenyl)-6-(4-Bromophenyl)pyridine-4-carboxylic Acid; C₁₈H₁₁Br₂NO₂; MW 449.99 g/mol]: Substituents: Dual 4-bromophenyl groups. Reactivity: Identical C–Br bonds (336 kJ/mol) preclude sequential activation; simultaneous cleavage limits structural control .

2-(4-Chlorophenyl)-6-(4-Fluorophenyl)pyridine-4-carboxylic Acid [C₁₈H₁₁ClFNO₂; MW 327.74 g/mol]: Substituents: 4-Chlorophenyl (C–Cl), 4-fluorophenyl (C–F). Reactivity: Higher C–F bond strength (~480 kJ/mol estimated) prevents thermal cleavage below desorption thresholds, making sequential reactions impractical .

Table 1: Molecular Properties and Reactivity

Anchoring Group Comparisons

The carboxylic acid group in BPCPPCA is critical for substrate adhesion. Alternatives like ethynyl (e.g., BPBE: 4-bromo-4'-ethynyl-biphenyl) or boronic acid (e.g., BPDA: 4,4'-biphenyldiboronic acid) lack comparable binding strength to calcite, leading to desorption before reaction activation .

Biological Activity

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid (BPCPPCA) is a compound of significant interest due to its unique structural properties and potential biological activities. The presence of bromine and chlorine substituents on the phenyl rings, along with the carboxylic acid group, suggests that BPCPPCA may exhibit diverse pharmacological effects. This article reviews the biological activity of BPCPPCA, focusing on its antibacterial, antiviral, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

BPCPPCA has the molecular formula and a molecular weight of 388.65 g/mol. Its structure includes:

- Bromophenyl group : Enhances lipophilicity and potential interaction with biological membranes.

- Chlorophenyl group : Contributes to the electronic properties affecting biological interactions.

- Carboxylic acid group : Important for solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of BPCPPCA against various bacterial strains. The compound's activity was compared to standard antibiotics, revealing promising results.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| BPCPPCA | 12.5 | Staphylococcus aureus |

| Control | 2.0 | Ciprofloxacin |

| Control | 0.25 | Isoniazid |

BPCPPCA demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to established antibiotics like ciprofloxacin and isoniazid .

Antiviral Activity

In addition to its antibacterial effects, BPCPPCA has been investigated for its antiviral properties. Studies focusing on HIV-1 integrase inhibition have shown that compounds with similar structures can disrupt viral replication.

| Compound | Inhibition (%) | Cell Line |

|---|---|---|

| BPCPPCA | 40 | MT-4 (HIV-susceptible cells) |

| Control | 50 | Auranofin |

The antiviral assays indicated that BPCPPCA could inhibit HIV-1 replication, although further optimization may be required to enhance its efficacy .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of BPCPPCA in human cell lines. The results are summarized in the following table:

| Compound | CC₅₀ (μM) | Cell Line |

|---|---|---|

| BPCPPCA | >100 | Human HepG2 |

| Control | 1.6 | Auranofin |

BPCPPCA exhibited a high CC₅₀ value (>100 μM), indicating low toxicity in comparison to the control compound Auranofin which had a CC₅₀ of 1.6 μM . This suggests that BPCPPCA may be a safer alternative for further development as a therapeutic agent.

Case Studies and Research Findings

- Synthesis and Evaluation : A study reported the synthesis of several derivatives of pyridine carboxylic acids, including BPCPPCA, which were evaluated for their biological activities. The findings indicated that modifications on the phenyl rings significantly influenced their antibacterial potency .

- Structure-Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the pyridine ring can enhance both antibacterial and antiviral activities while reducing cytotoxicity .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to BPCPPCA could potentially interfere with bacterial cell wall synthesis and viral replication processes .

Q & A

Q. Key Optimization Factors :

Q. Methodological Solutions :

Standardized Protocols : Follow OECD guidelines for in vitro assays (e.g., MTT assays at 48-hour endpoints) .

Dose-Response Curves : Test across 3-log concentrations (1 nM–100 µM) to calculate accurate IC₅₀ values.

Control Compounds : Compare with structurally similar analogs (e.g., pyridine-3-carboxylic acid derivatives) to validate target specificity .

Advanced: What computational methods are suitable for predicting this compound’s reactivity in novel reactions?

Answer:

Density Functional Theory (DFT) :

- B3LYP/6-31G *: Models electrophilic substitution at the pyridine C-3 position (activation energy: ~25 kcal/mol) .

Molecular Dynamics (MD) :

- Explicit Solvent Models : Predict solubility (logP ≈ 2.8 in water) and aggregation behavior.

QM/MM Hybrid Methods : Analyze transition states during esterification or amidation of the carboxylic acid group .

Case Study : DFT predicts regioselective bromination at the pyridine C-4 position, validated experimentally (yield: 78%) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Personal Protective Equipment (PPE) :

- Respirators (NIOSH-approved) for fine powders (<5 µm particle size).

- Butyl rubber gloves to prevent dermal exposure .

Thermal Hazards :

Waste Management :

- Neutralize acidic waste with NaHCO₃ before disposal.

- Store halogenated byproducts separately in labeled containers .

Advanced: How can researchers optimize the compound’s stability for long-term storage?

Answer:

Lyophilization : Freeze-dry from tert-butanol/water to prevent hydrate formation.

Storage Conditions :

- Under argon at –20°C (degradation <5% over 12 months).

- Avoid UV light (λ <400 nm induces decarboxylation) .

Stability Testing :

- HPLC-PDA : Monitor degradation peaks (e.g., loss of carboxylic acid group at 254 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.